

Physicochemical properties of Delmopinol hydrochloride for research

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Compound of Interest

Compound Name: *Delmopinol hydrochloride*

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An In-depth Technical Guide to the Physicochemical Properties of **Delmopinol Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmopinol is a surface-active agent and a morpholinoethanol derivative primarily utilized in oral healthcare products to manage and reduce dental plaque and gingivitis.[1][2][3] Marketed under trade names such as Decapinol®, it functions not as a potent antimicrobial agent, but by interfering with the formation and adhesion of the bacterial biofilm on tooth surfaces.[4][5] Its hydrochloride salt, **Delmopinol hydrochloride**, is the common form used in formulations like mouthwashes.[6][7] This technical guide provides a comprehensive overview of the core physicochemical properties of **Delmopinol hydrochloride**, its mechanism of action, and the experimental methodologies used for its characterization, tailored for research and development applications.

Physicochemical Properties

The fundamental physicochemical characteristics of **Delmopinol hydrochloride** are critical for formulation development, quality control, and understanding its biological activity. Key quantitative data are summarized in Table 1.

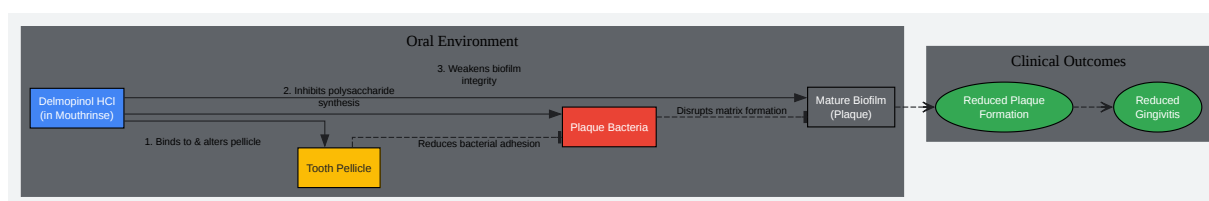
Property	Value	Reference(s)
Chemical Name	(±)-3-(4-propylheptyl)-4-morpholineethanol hydrochloride	[6]
IUPAC Name	2-[3-(4-propylheptyl)morpholin-4-yl]ethanol;hydrochloride	[3][8]
CAS Number	98092-92-3	[8][9][10]
Molecular Formula	C ₁₆ H ₃₄ ClNO ₂	[3][8][10]
Molecular Weight	307.90 g/mol	[3][8][9][10][11]
Appearance	Yellow to orange viscous liquid	[8]
Melting Point	70-72 °C	[9]
pKa	7.1	[6][9]
Water Solubility	The ionic (hydrochloride) form is highly soluble (>400 mg/mL or >40%). The non-ionic base form is slightly soluble (~0.2 mg/mL).	[6][9]

Mechanism of Action

Delmopinol hydrochloride's efficacy stems from its action as a surface-active agent rather than from direct bactericidal activity.[1][8] This mechanism provides a distinct advantage by not significantly disrupting the natural oral microbiota, a concern with broad-spectrum antimicrobials.[4][6] The multi-faceted mechanism involves several key stages that collectively inhibit plaque formation and reduce gingival inflammation.[1][2]

- **Pellicle Interaction:** Upon entering the oral cavity, Delmopinol binds to the acquired pellicle, the initial protein film that forms on teeth. This interaction alters the pellicle's structure, making the tooth surface less favorable for bacterial colonization.[1]

- **Inhibition of Biofilm Formation:** It interferes with the synthesis and accumulation of extracellular polysaccharides, which are essential components of the biofilm matrix.^{[1][6]} This disruption weakens the biofilm's integrity, making it more susceptible to removal by mechanical means like brushing.^[1]
- **Disruption of Bacterial Adhesion:** By modifying surface properties, Delmopinol reduces the ability of early plaque-forming bacteria to adhere to the tooth, a critical initial step in plaque development.^[2]
- **Mild Antibacterial Effect:** While not its primary function, Delmopinol does possess mild antibacterial properties that contribute to reducing the overall microbial load in the oral cavity.^[1]



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Caption: Mechanism of action for **Delmopinol hydrochloride** in the oral cavity.

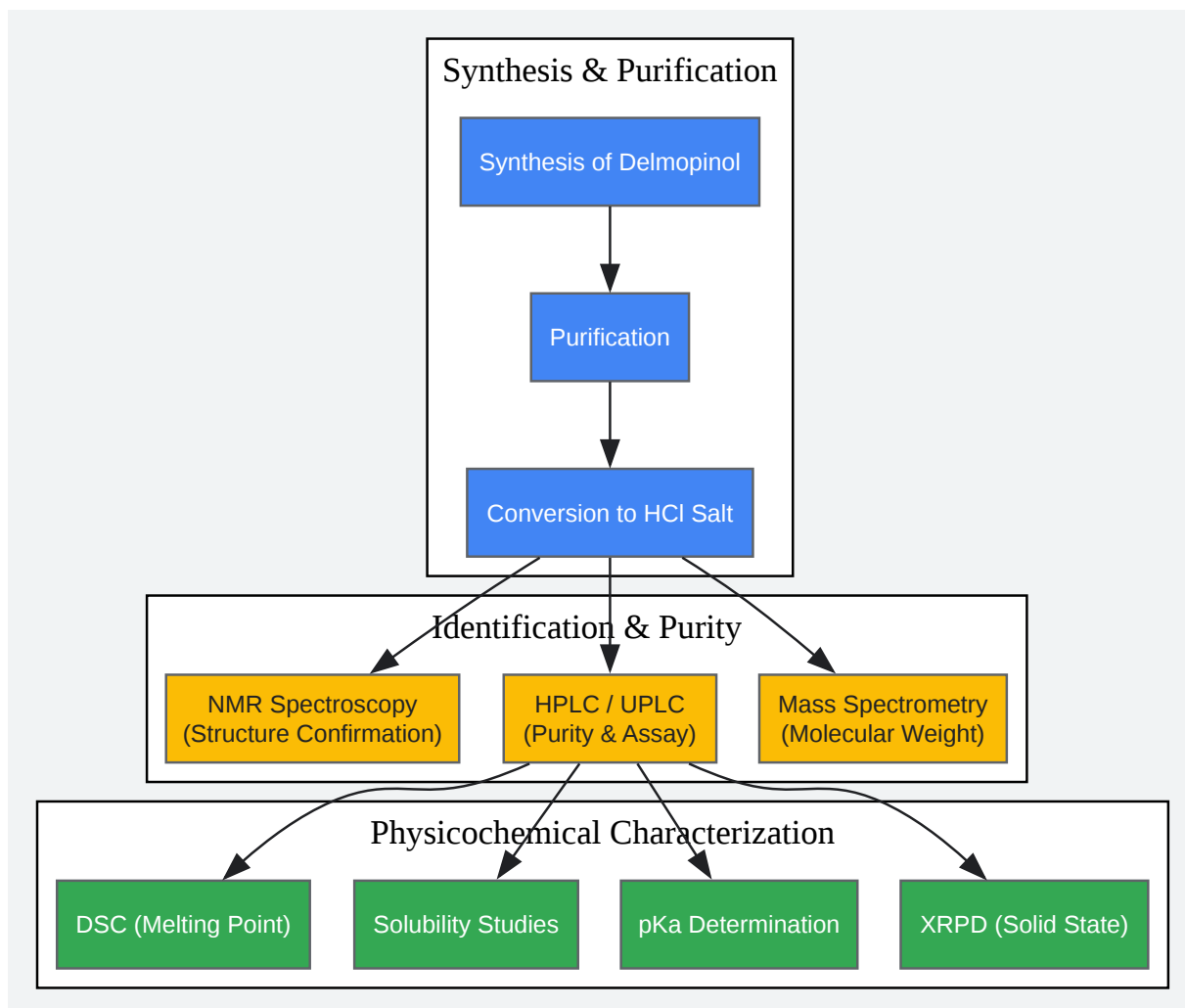
Experimental Protocols & Methodologies

The characterization of an Active Pharmaceutical Ingredient (API) like **Delmopinol hydrochloride** involves a sequence of analytical techniques to determine its identity, purity, and physicochemical properties.^{[12][13]}

General API Characterization Workflow

A typical workflow for characterizing a newly synthesized or sourced batch of **Delmopinol hydrochloride** would follow the logical progression outlined below. This ensures the material

meets all specifications before being used in further research or formulation development.



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Caption: General experimental workflow for API characterization.

Featured Experimental Protocol: Wettability Assessment by Contact Angle Measurement

Studies have investigated how **Delmopinol hydrochloride** interacts with oral surfaces by measuring changes in wettability.^{[6][14]} This is crucial for understanding its surface-active properties.

- Objective: To determine the effect of a **Delmopinol hydrochloride** rinse on the wettability of the oral mucosal pellicle.
- Materials & Subjects:
 - Test solution: 0.2% (2 mg/mL) **Delmopinol hydrochloride** in distilled water.[6][14]
 - Healthy human volunteers.
 - Contact angle goniometer.
 - A set of liquids with known surface tensions (e.g., glycerol, methylene iodide).[14]
- Methodology:
 - Baseline Measurement: Before rinsing, baseline contact angles of the test liquids are measured on the subjects' upper labial mucosa. The subject is asked to wet the lip with their tongue to ensure a consistent salivary film.[15]
 - Rinsing Protocol: Subjects rinse with 10 mL of the 0.2% **Delmopinol hydrochloride** solution for 60 seconds and then expectorate.[6]
 - Post-Rinse Measurements: Contact angle measurements are repeated at specific time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h) after rinsing to monitor dynamic changes in surface polarity.[6][15]
 - Data Analysis: The measured contact angles are used to calculate the surface free energy of the mucosal surface, providing a quantitative measure of its hydrophilicity/hydrophobicity. An increase in polarity (hydrophilicity) is observed following the Delmopinol rinse.[15]

Other Key Methodologies

- Synthesis and Purity: The synthesis of **Delmopinol hydrochloride** has been documented, often involving the reaction of delmopinol base with hydrochloric acid in a suitable solvent like ethyl acetate or toluene.[6][16] The chemical purity is typically confirmed to be between 99-100% using techniques like High-Performance Liquid Chromatography (HPLC).[6]

- **Solubility Determination:** The solubility of both the hydrochloride salt and the base form is determined using standard shake-flask methods. A known excess of the compound is agitated in water at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed (e.g., by UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved compound.
- **pKa Determination:** The pKa value is commonly determined by potentiometric titration. A solution of **Delmopinol hydrochloride** is titrated with a standardized base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the concentrations of the protonated (cationic) and non-protonated (base) forms are equal.

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